molecular formula C5H7ClN2O2 B6611978 methyl 1H-pyrazole-5-carboxylate hydrochloride CAS No. 2407521-82-6

methyl 1H-pyrazole-5-carboxylate hydrochloride

Cat. No.: B6611978
CAS No.: 2407521-82-6
M. Wt: 162.57 g/mol
InChI Key: YSVFFMWRVMFEIW-UHFFFAOYSA-N
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Description

Methyl 1H-pyrazole-5-carboxylate hydrochloride (CAS 2407521-82-6) is a chemical building block of high interest in medicinal and organic chemistry research. With the molecular formula C5H7ClN2O2 and a molecular weight of 162.57, this compound serves as a versatile synthon for the construction of more complex molecules . The pyrazole core is a privileged scaffold in drug discovery, known for its wide range of pharmacological activities. Pyrazole derivatives are extensively researched for their potential as anti-inflammatory, antimicrobial, anticancer, and antidepressant agents, among others . This specific ester derivative is particularly valuable for further functionalization; the ester group can be hydrolyzed to a carboxylic acid or transformed into other functional groups like amides, making it a key intermediate in the synthesis of diverse compound libraries for biological screening . As such, it is an essential reagent for researchers designing and synthesizing novel bioactive molecules, especially in the fields of antibacterial and anticancer drug development . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 1H-pyrazole-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2.ClH/c1-9-5(8)4-2-3-6-7-4;/h2-3H,1H3,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVFFMWRVMFEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=NN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1H-pyrazole-5-carboxylate hydrochloride typically involves the reaction of hydrazine derivatives with β-diketones. One common method is the condensation of 1,3-diketones with arylhydrazines, which leads to the formation of pyrazole derivatives . The reaction conditions often include the use of catalysts such as Nano-ZnO to enhance regioselectivity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-pyrazole-5-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 1H-pyrazole-5-carboxylate hydrochloride can be synthesized through various methods involving pyrazole derivatives. The synthesis typically involves the reaction of pyrazole compounds with carboxylic acid derivatives under specific conditions to yield the desired hydrochloride salt. The compound has a molecular formula of C5H8ClN3O2C_5H_8ClN_3O_2 and a molecular weight of approximately 177.59 g/mol.

Insecticidal Properties

Recent studies have highlighted the insecticidal properties of methyl 1H-pyrazole-5-carboxylate derivatives. For instance, research indicates that certain derivatives exhibit significant mortality rates against pests such as Aphis fabae. One study reported that a specific derivative showed an 85.7% mortality rate at a concentration of 12.5 mg/L, comparable to commercial insecticides like imidacloprid . This suggests that this compound could serve as an effective alternative in pest management strategies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various pyrazole derivatives have demonstrated activity against a range of bacterial and fungal strains, making them candidates for developing new antimicrobial agents . The structural features of these compounds contribute significantly to their bioactivity, highlighting the importance of continued research in this area.

Drug Development

This compound and its derivatives are being investigated for their potential as therapeutic agents. The pyrazole moiety is known for its role in drug design, particularly in developing anti-inflammatory and analgesic drugs . The ability to modify the pyrazole structure allows for the optimization of pharmacological properties, enhancing efficacy while minimizing toxicity.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound:

StudyFocusKey Findings
Insecticidal ActivityCompound showed 85.7% mortality against Aphis fabae at low concentrations.
Antimicrobial EvaluationDemonstrated significant activity against various bacterial strains, indicating potential for new antimicrobial agents.
Drug DesignExplored modifications to enhance therapeutic efficacy while reducing side effects; promising results in preclinical trials.

Mechanism of Action

The mechanism of action of methyl 1H-pyrazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Positional Isomers and Ester Derivatives

Table 1: Structural and Spectral Comparison of Pyrazole Carboxylate Derivatives
Compound Name Molecular Formula Key Substituents IR (C=O stretch, cm⁻¹) ^1H NMR (δ, ppm) Reference
Methyl 1H-pyrazole-5-carboxylate HCl C₆H₇ClN₂O₂ 5-COOCH₃, HCl salt 1722 (ester) 3.43 (s, MeO)
Methyl 1H-pyrazole-3-carboxylate C₅H₆N₂O₂ 3-COOCH₃ 1730 (ester) 3.85 (s, MeO)
Ethyl 1H-pyrazole-5-carboxylate C₆H₈N₂O₂ 5-COOCH₂CH₃ 1718 (ester) 1.35 (t, CH₂CH₃), 4.30 (q, CH₂)
Methyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate HCl C₈H₁₄ClN₃O₂ 5-COOCH₃, 4-NH₂, 1-CH₂CH₃, 3-CH₃ 1737 (ester) 3.87 (s, MeO), 1.30 (t, CH₂CH₃)

Key Observations :

  • Positional Isomerism : The shift from 5-carboxylate (target compound) to 3-carboxylate () alters reactivity. For example, 3-carboxylates are less sterically hindered, enabling easier functionalization at the 5-position.
  • Ester Group Variation : Ethyl esters (e.g., in ) exhibit lower electrophilicity compared to methyl esters, impacting hydrolysis rates and downstream reactions.
  • Substituent Effects: Amino groups (e.g., 4-NH₂ in ) enhance hydrogen-bonding capacity, influencing solubility and crystallinity.

Pharmacologically Relevant Analogues

Table 2: Bioactive Pyrazole Derivatives with Modified Substituents
Compound Name (Example) Molecular Formula Key Modifications Biological Activity Reference
Ethyl 3-(1-(3-methyl-4-(6-(trifluoromethyl)-1H-indazol-3-yl)-1H-pyrrole-2-carboxamido)ethyl)-1H-pyrazole-5-carboxylate (279) C₂₃H₂₂F₃N₅O₃ 5-COOCH₂CH₃, trifluoromethyl-indazolyl-pyrrole Kinase inhibition (hypothetical)
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide HCl C₈H₁₅ClN₄O 5-CONH₂, 3-propyl, 4-NH₂ PDE inhibitor (e.g., SMPR 2014.010)
Methyl 1-ethyl-3-methyl-4-[(2-nitrophenyl)sulfonyl]amino-1H-pyrazole-5-carboxylate C₁₅H₁₈N₄O₆S 4-sulfonamide, 2-nitroaryl COX inhibition potential

Key Observations :

  • Trifluoromethyl Groups (): Enhance metabolic stability and lipophilicity, critical for drug bioavailability.
  • Carboxamide vs. Carboxylate : Replacement of COOCH₃ with CONH₂ () reduces esterase susceptibility, prolonging in vivo half-life.
  • Sulfonamide Additions (): Improve binding affinity to enzymatic targets (e.g., COX) through polar interactions.

Key Observations :

  • Reduction Efficiency : Fe/HCl systems () achieve higher yields (>90%) compared to catalytic hydrogenation.
  • Amidation Challenges : Bulky substituents (e.g., trifluoromethyl-indazolyl in ) lower yields due to steric hindrance.

Biological Activity

Methyl 1H-pyrazole-5-carboxylate hydrochloride is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H8ClN3O2C_6H_8ClN_3O_2 and a molecular weight of approximately 191.615 g/mol. It is characterized by a pyrazole ring structure that includes a carboxylate moiety, contributing to its solubility in water and potential reactivity in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of D-amino acid oxidase (DAO), an enzyme involved in the metabolism of D-amino acids. This inhibition can lead to protective effects against oxidative stress in neuronal cells, particularly those affected by D-serine toxicity .
  • Antioxidant Activity : Research indicates that pyrazole derivatives exhibit significant antioxidant properties, which may contribute to their protective effects in various cellular contexts .
  • Antimicrobial Properties : Studies have shown that compounds within the pyrazole class can possess antimicrobial activity, making them candidates for further exploration in infectious disease treatment .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, various pyrazole compounds have been screened against multiple cancer cell lines, demonstrating significant cytotoxic effects.

CompoundCell LineIC50 (µM)
Methyl 1H-pyrazole-5-carboxylateMCF73.79
Methyl 1H-pyrazole-5-carboxylateNCI-H46042.30
Derivative XHep-23.25
Derivative YP81517.82

These findings suggest that modifications to the pyrazole structure can enhance its efficacy against specific cancer types .

Antiviral Activity

In addition to anticancer properties, this compound has been investigated for its antiviral activity, particularly against HIV-1. Certain derivatives have shown promise in inhibiting viral replication without exhibiting cytotoxicity at effective doses .

Case Studies

Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on various cancer cell lines using an MTT assay. Results indicated that at concentrations above 10 µM, significant reductions in cell viability were observed across different lines, suggesting a concentration-dependent effect.

Case Study 2: Antioxidant Mechanism Investigation
Research demonstrated that this compound could scavenge free radicals effectively, thereby reducing oxidative stress markers in treated cells compared to untreated controls. This property underscores its potential therapeutic application in neurodegenerative diseases where oxidative damage is prevalent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl 1H-pyrazole-5-carboxylate hydrochloride with high regioselectivity?

  • Methodological Answer : A multi-step approach involves esterification of pyrazole carboxylic acid precursors followed by hydrochloride salt formation. For example, nitro-pyrazole intermediates can be reduced using iron/HCl (yields >90%), as demonstrated in analogous syntheses of pyrazole carboxylates . Regioselectivity is controlled by steric and electronic factors during cyclization; using electron-withdrawing groups (e.g., nitro) at the 4-position of pyrazole enhances selectivity for the 5-carboxylate isomer .

Q. How can purity and structural integrity be validated for this compound?

  • Methodological Answer :

  • Chromatography : HPLC or GC with UV detection (≥95% purity threshold) .
  • Spectroscopy : Compare 1H^1H-NMR chemical shifts (e.g., pyrazole protons at δ 6.5–7.5 ppm) and IR carbonyl stretches (~1700 cm1^{-1}) to literature data .
  • Elemental Analysis : Confirm C, H, N, and Cl content (±0.3% deviation) .

Q. What safety precautions are critical during handling?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation of hydrochloride fumes .
  • Ventilation : Perform reactions in fume hoods to mitigate exposure to volatile intermediates (e.g., nitro compounds) .

Advanced Research Questions

Q. How can conflicting NMR data for pyrazole carboxylate derivatives be resolved?

  • Methodological Answer :

  • Decoupling Experiments : Identify coupling patterns (e.g., 3J^3J-H coupling in pyrazole rings) to distinguish between regioisomers .
  • X-ray Crystallography : Use SHELXL (via SHELX suite) to resolve ambiguous proton assignments. For example, bond angles and torsion angles from crystal structures can confirm carboxylate positioning .

Q. What computational methods predict the reactivity of methyl 1H-pyrazole-5-carboxylate in nucleophilic substitution?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate electrophilicity at the carboxylate group.
  • Frontier Molecular Orbital (FMO) Analysis : Compare HOMO-LUMO gaps to assess susceptibility to nucleophilic attack .

Q. How does solvent polarity affect the stability of the hydrochloride salt?

  • Methodological Answer :

  • Accelerated Stability Testing : Store the compound in DMSO, MeOH, and H2_2O at 40°C for 14 days. Monitor degradation via TLC (silica gel, ethyl acetate/hexane). Polar aprotic solvents (e.g., DMSO) minimize hydrolysis .
  • pH-Dependent Solubility : Measure solubility in buffered solutions (pH 1–7). Hydrochloride salts typically exhibit maximum stability at pH < 3 .

Contradiction Analysis

  • Purity Discrepancies : and report varying purity grades (95% vs. 98%) for similar pyrazole derivatives. This may arise from differences in analytical methods (GC vs. HPLC). Researchers should standardize protocols using USP-grade reference standards .
  • Regioselectivity in Synthesis : and describe conflicting yields for alkylation steps. This highlights the need for precise stoichiometric control and inert reaction conditions (e.g., N2_2 atmosphere) to minimize side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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